(2-Ethoxyethyl)phosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62514-76-5 |
|---|---|
Molecular Formula |
C4H11O4P |
Molecular Weight |
154.10 g/mol |
IUPAC Name |
2-ethoxyethylphosphonic acid |
InChI |
InChI=1S/C4H11O4P/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) |
InChI Key |
BSZQIZUECKTDEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCP(=O)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethoxyethyl Phosphonic Acid and Its Derivatives
Development of Novel Synthetic Pathways for (2-Ethoxyethyl)phosphonic acid
The synthesis of this compound traditionally relies on established methods for forming carbon-phosphorus (C-P) bonds. The most common of these is the Michaelis-Arbuzov reaction. researchgate.net This reaction typically involves the treatment of a (2-ethoxyethyl) halide with a trialkyl phosphite (B83602), such as triethyl phosphite, to form the corresponding diethyl (2-ethoxyethyl)phosphonate. researchgate.net Subsequent hydrolysis of the resulting phosphonate (B1237965) ester yields the desired phosphonic acid. nih.govbeilstein-journals.org
While this pathway is robust, research has focused on developing novel methodologies that offer improved yields, milder reaction conditions, and greater substrate scope. Variations of the Michaelis-Arbuzov reaction, for instance, have been explored using different catalysts or reaction conditions to enhance efficiency. researchgate.netresearchgate.net An alternative to the Michaelis-Arbuzov reaction is the palladium-catalyzed cross-coupling reaction (Hirao reaction), which couples aryl or vinyl halides with dialkyl phosphites. researchgate.net While typically used for sp2-hybridized carbons, advancements could extend its applicability to sp3-carbon centers relevant for this compound synthesis. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign synthetic routes. For the synthesis of related haloalkylphosphonates, microwave-assisted Michaelis-Arbuzov reactions have proven effective. researchgate.net This approach is often solvent-free, requires only stoichiometric amounts of reactants, and can lead to high yields of pure products, thereby reducing waste and energy consumption. researchgate.net Such a methodology could be directly applicable to the synthesis of the diethyl (2-ethoxyethyl)phosphonate precursor, offering a greener alternative to conventional heating methods. Furthermore, the development of esterification procedures that avoid toxic or polluting reagents represents another step towards sustainable synthesis for phosphonic acid derivatives. nih.gov
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral phosphonates, where a stereocenter is present in the carbon framework, is of significant interest due to their potential biological activities. mdpi.com Asymmetric synthesis of analogues of this compound can be achieved by introducing a chiral center on the ethoxyethyl side chain. This can be accomplished through several catalytic asymmetric methods: mdpi.com
Phospha-Michael Addition: The asymmetric addition of phosphorus nucleophiles to activated alkenes in the presence of a chiral catalyst can generate C-chiral phosphonates. mdpi.com
Phospha-Mannich Reaction: A three-component reaction involving a carbonyl compound, an amine, and a phosphite can be rendered stereoselective using chiral catalysts to produce α-aminophosphonates. mdpi.com
Asymmetric Hydrogenation: The hydrogenation of unsaturated phosphonates using chiral metal complexes is a well-established method for creating stereocenters. mdpi.com
For example, starting with a chiral precursor, such as an optically active 1-alkoxy-2-haloethane, and reacting it with triethyl phosphite in a Michaelis-Arbuzov reaction would proceed with stereospecificity, leading to a chiral this compound analogue. Additionally, chiral phosphonates can be reacted with reagents like phosphorus pentasulfide to give their thionoanalogues with retention of configuration at the phosphorus center. rsc.org
Synthesis and Functionalization of this compound Derivatives
Functionalization of the parent this compound can be achieved by modifying either the side chain or the phosphonic acid group itself, leading to a diverse range of derivatives with tailored properties.
Modifications at the Ethoxyethyl Moiety
Modifications to the ethoxyethyl side chain are typically introduced by using a substituted starting material prior to the C-P bond formation step. For instance, by analogy with related compounds such as (2-{2-[2-Methoxy-ethoxy]-ethoxy}-ethyl)phosphonic acid, it is clear that the ether portion of the molecule can be readily varied. sikemia.com Synthesizing a library of derivatives can be achieved by starting with a range of 2-alkoxyethyl halides in the Michaelis-Arbuzov reaction. This allows for the introduction of different alkyl or aryl groups, branching, or additional functional groups onto the side chain, thereby systematically altering the physicochemical properties of the final phosphonic acid.
Derivatization of the Phosphonic Acid Group
The phosphonic acid moiety is a versatile functional group that can be converted into various derivatives, most notably esters and amides.
Esterification: The selective esterification of phosphonic acids to yield either monoesters or diesters is a significant challenge. A highly effective method involves the use of triethyl orthoacetate as both a reagent and a solvent. nih.gov The reaction outcome is controlled by temperature. At lower temperatures (e.g., 30-40 °C), monoesters are formed exclusively, while at higher temperatures (e.g., 90 °C), the reaction proceeds to give the diester in high yield. nih.gov This method is advantageous as it does not require additional toxic reagents and the purification is often straightforward. nih.gov
Another notable method for creating phosphonate monoesters is the Mitsunobu reaction, which condenses a phosphonate mono-methyl ester with a primary or secondary alcohol. google.com Subsequent selective deprotection of the methyl group using a reagent like bromotrimethylsilane (B50905) (TMSBr) yields the desired phosphonic acid monoester. google.com
| Substrate | Temperature (°C) | Time (h) | Product Type | Yield (%) |
|---|---|---|---|---|
| Butylphosphonic acid | 30 | 24 | Monoethyl ester | >99 |
| Butylphosphonic acid | 90 | 24 | Diethyl ester | 99 |
| Benzylphosphonic acid | 30 | 24 | Monoethyl ester | >99 |
| Benzylphosphonic acid | 75 | 24 | Diethyl ester | >99 |
Amidation: The phosphonic acid group can also be converted to phosphonamidates. This can be achieved through various coupling methods, often involving the activation of the phosphonic acid or its corresponding phosphonochloridate before reaction with an amine. mdpi.com
Mechanistic Elucidation of Synthetic Reactions Leading to this compound
The primary route to this compound and its esters is the Michaelis-Arbuzov reaction, the mechanism of which is well-understood. researchgate.net
Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the lone pair of electrons on the phosphorus atom of a trialkyl phosphite (e.g., triethyl phosphite) onto the electrophilic carbon of an alkyl halide (e.g., 2-ethoxyethyl bromide). researchgate.net
Formation of Quasiphosphonium Salt: This step results in the formation of a transient tetraalkoxyphosphonium halide salt intermediate. researchgate.net
Dealkylation: The halide ion then attacks one of the carbons of the phosphonium (B103445) salt's ester groups in an SN2 reaction. This cleaves a C-O bond, leading to the formation of the stable dialkyl alkylphosphonate and a new alkyl halide by-product. researchgate.net
Following the formation of the dialkyl (2-ethoxyethyl)phosphonate, the final step is hydrolysis to the phosphonic acid. This is typically achieved by refluxing with concentrated hydrochloric acid. nih.govbeilstein-journals.org An alternative, milder method for dealkylation is the McKenna reaction, which uses bromotrimethylsilane (TMSBr). nih.govbeilstein-journals.org The mechanism involves an initial oxophilic substitution on the silicon atom, followed by dealkylation to produce a disilylated intermediate. nih.govbeilstein-journals.org Subsequent hydrolysis or methanolysis of this intermediate yields the phosphonic acid and volatile by-products like trimethylsilanol (B90980) and hexamethyldisiloxane. nih.govbeilstein-journals.org
The mechanism of temperature-controlled esterification with triethyl orthoacetate has also been investigated. At lower temperatures, the reaction proceeds through a 1,1-diethoxyethyl ester intermediate to form the monoester. nih.gov At higher temperatures, this intermediate can further react to form the diester, or it can form a pyrophosphonate intermediate which is then converted to the diester product. nih.gov
Reaction Mechanisms and Reactivity Studies of 2 Ethoxyethyl Phosphonic Acid
Hydrolysis and Condensation Mechanisms of (2-Ethoxyethyl)phosphonic acid in Various Media
The stability and reaction pathways of this compound in aqueous and non-aqueous media are dictated by the resilience of its P-C bond and the potential for intermolecular reactions under thermal stress.
Hydrolysis: The carbon-phosphorus (P-C) bond in phosphonic acids is known for its exceptional stability towards hydrolysis under both acidic and basic conditions. nih.gov This stability means that the phosphonic acid group itself is unlikely to cleave from the ethoxyethyl chain in typical aqueous environments. Similarly, the ether linkage (C-O-C) within the ethoxyethyl group is also generally stable to hydrolysis, requiring harsh conditions such as concentrated strong acids (e.g., HBr or HI) and heat to cleave. Therefore, this compound is considered a hydrolytically stable compound under normal conditions.
Condensation: Like other phosphonic acids, this compound can undergo intermolecular condensation (dehydration) at elevated temperatures to form pyrophosphonate anhydrides. This reaction involves the elimination of a water molecule from two phosphonic acid groups. Studies on analogous phosphonic acids have shown that this process can occur during reactions like high-temperature esterifications. nih.govresearchgate.net The reaction proceeds through the formation of a P-O-P linkage, creating a pyrophosphonate dimer or potentially longer polymer chains. The mechanism involves the nucleophilic attack of a hydroxyl group from one phosphonic acid molecule onto the electrophilic phosphorus atom of another, followed by the elimination of water.
Complexation and Coordination Chemistry of this compound with Metal Ions
The phosphonic acid group is a powerful chelating agent, capable of forming stable complexes with a wide range of metal ions. beilstein-journals.orgresearchgate.net This ability stems from the presence of multiple donor oxygen atoms (two from the hydroxyl groups and one from the phosphoryl P=O group) that can coordinate with a central metal ion. researchgate.net this compound is expected to exhibit strong coordination properties, particularly with hard and borderline metal cations.
Ligand Binding Mechanisms and Stoichiometry
This compound can act as a monodentate, bidentate, or tridentate ligand depending on the pH of the medium, which dictates its degree of deprotonation. The pKa values for alkyl phosphonic acids are typically in the range of pKa₁ ≈ 2-3 and pKa₂ ≈ 7-8. nih.gov
At low pH (pH < pKa₁): The acid is fully protonated, RP(O)(OH)₂, and acts as a weak, monodentate ligand primarily through the phosphoryl oxygen.
At intermediate pH (pKa₁ < pH < pKa₂): The monoanion, [RP(O)(OH)O]⁻, is the dominant species. It can act as a bidentate ligand, forming a stable chelate ring with a metal ion through one deprotonated oxygen and the phosphoryl oxygen.
At high pH (pH > pKa₂): The dianion, [RP(O)O₂]²⁻, is present and can coordinate in various modes, including bidentate chelation or by acting as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The stoichiometry of the resulting metal complexes (e.g., ML, ML₂, etc., where M is the metal and L is the ligand) depends on the metal-to-ligand ratio, the coordination number and preferred geometry of the metal ion, and the reaction conditions.
Thermodynamic and Kinetic Aspects of Complex Formation
Thermodynamics: The formation of complexes between phosphonates and metal ions is generally a thermodynamically favorable process, driven by a significant negative change in Gibbs free energy (ΔG). This stability is enhanced by the chelate effect when the phosphonate (B1237965) ligand binds in a bidentate fashion. The interaction is particularly strong with di- and trivalent metal cations such as Ca²⁺, Mn²⁺, Cu²⁺, Fe³⁺, and Ga³⁺. rsc.org The table below shows typical stability constants for complexes formed between various metal ions and a related phosphinate ligand, illustrating the high affinity of such functional groups for metal ions.
| Metal Ion | Log K (Stability Constant) |
| Mg²⁺ | 5.05 |
| Ca²⁺ | 4.31 |
| Mn²⁺ | 8.86 |
| Fe²⁺ | 10.14 |
| Co²⁺ | 12.30 |
| Ni²⁺ | 13.91 |
| Cu²⁺ | 15.93 |
| Zn²⁺ | 12.55 |
| Fe³⁺ | 17.6 |
Data adapted for analogous triazacyclononane-based phosphinate ligands. rsc.org
Kinetics: The kinetics of complex formation are typically very rapid, with reactions often reaching equilibrium within minutes. The rate of complexation can be influenced by factors such as pH, temperature, and the presence of competing ligands. For instance, studies on the iron(III)-phosphate system show that complex formation occurs within milliseconds.
Esterification, Transesterification, and Amidation Reaction Pathways of this compound
The hydroxyl groups of this compound can undergo reactions typical of acids, including esterification and amidation, to form phosphonate esters and phosphonoamidates, respectively.
Esterification: The esterification of phosphonic acids can be challenging to control as it can yield both mono- and di-esters. nih.gov A highly selective and efficient method involves the use of orthoesters, such as triethyl orthoacetate, as both the reagent and solvent. nih.gov The reaction's outcome is highly dependent on temperature. At lower temperatures (e.g., 30 °C), the reaction selectively produces the monoester. At higher temperatures (e.g., 90 °C), the diester is formed exclusively. nih.gov The mechanism involves the formation of a key intermediate which subsequently transforms into the final product, driven by the irreversible formation of a stable byproduct like ethyl acetate. nih.gov
Table 3.3.1: Temperature-Dependent Esterification of Butylphosphonic Acid with Triethyl Orthoacetate
| Temperature (°C) | Substrate Conversion (%) | Monoester Yield (%) | Diester Yield (%) |
|---|---|---|---|
| 30 | >99 | 96 | - |
| 60 | >99 | 64 | 35 |
| 90 | >99 | 1 | 98 |
| 100 | >99 | - | >99 |
Data adapted from studies on butylphosphonic acid. nih.gov
Transesterification: Phosphonate esters derived from this compound can undergo transesterification, which is the exchange of an alkoxy group, under either acidic or basic catalysis. This reaction is an equilibrium process where an alcohol reacts with the phosphonate ester to displace one of the existing alkoxy groups.
Amidation: The direct mono-amidation of phosphonic acids can be achieved efficiently using reagents developed for peptide-like couplings or under Mitsunobu conditions. semanticscholar.org For example, reacting this compound with an amine in the presence of triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) can expediently generate the corresponding phosphonoamidate. semanticscholar.org This reaction is often rapid and avoids the harsh conditions or dimerization side-products associated with other methods like chlorination followed by amination. semanticscholar.org
Oxidation-Reduction Reactions Involving this compound
The this compound molecule contains two main functionalities to consider for redox reactions: the phosphonic acid group and the ethoxyethyl side chain.
Oxidation: The phosphonic acid functional group is generally stable and resistant to oxidation. However, under harsh oxidative conditions, such as in the presence of certain metal catalysts like Mn(II) and oxygen, the stable P-C bond can be cleaved to yield phosphate (B84403). nih.gov The ether linkage in the ethoxyethyl side chain is also relatively stable but can be susceptible to oxidation over time, particularly in the presence of air (autoxidation), to form hydroperoxides. This is a general reactivity pathway for ethers.
Reduction: The phosphorus(V) center in a phosphonic acid is at its highest common oxidation state and is therefore not readily reduced. Reduction would require potent reducing agents and harsh conditions, which would likely also reduce other functional groups in a molecule.
In a related context, phosphinic acids (R-P(O)(OH)H), which have a P-H bond, can be oxidized to form phosphonic acids. researchgate.net This highlights the general stability of the phosphonic acid oxidation state.
Theoretical and Computational Investigations of 2 Ethoxyethyl Phosphonic Acid
Quantum Chemical Studies on Electronic Structure and Bonding in (2-Ethoxyethyl)phosphonic acid
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like this compound. Such studies could provide valuable insights into:
Molecular Geometry: Optimization of the molecular geometry would yield precise bond lengths and angles, offering a foundational understanding of its three-dimensional structure.
Charge Distribution: Analysis of the charge distribution could identify the most electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions would be critical for predicting the molecule's reactivity in chemical reactions.
Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis could be employed to provide a detailed picture of the bonding within the molecule, including the nature of the phosphorus-carbon and phosphorus-oxygen bonds.
While no specific data exists for this compound, studies on other phosphonic acids have established the significant influence of substituents on the electronic properties of the phosphonic acid group.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations could offer a dynamic perspective on the behavior of this compound in various environments. These simulations would be invaluable for understanding its interactions at the molecular level.
Solvent-Solute Interactions of this compound
MD simulations could model this compound in different solvents to investigate:
Hydration Shell Structure: In aqueous solutions, the structure and dynamics of the hydration shell around the phosphonic acid and ethoxy groups could be characterized.
Solvation Free Energy: The free energy of solvation could be calculated to understand its solubility in various solvents.
Hydrogen Bonding: The extent and dynamics of hydrogen bonding between the phosphonic acid group and solvent molecules could be quantified.
Intermolecular Interactions of this compound in Condensed Phases
In a condensed phase, such as a liquid or solid state, MD simulations could reveal:
Self-Assembly: The potential for this compound molecules to form aggregates or self-assembled structures through intermolecular interactions like hydrogen bonding.
Bulk Properties: Prediction of bulk properties such as density and diffusion coefficients.
Interaction with Surfaces: Simulations could model the adsorption and interaction of this compound on various surfaces, which is relevant for applications in materials science.
Computational Prediction of Reaction Pathways and Transition States for this compound Transformations
Computational methods can be used to explore the potential chemical transformations of this compound. By mapping the potential energy surface, it would be possible to:
Identify Reaction Mechanisms: Elucidate the step-by-step mechanisms of reactions such as hydrolysis of the ethoxy group or esterification of the phosphonic acid.
Locate Transition States: Identify the transition state structures and calculate the activation energies for various reaction pathways.
Predict Reaction Kinetics: Use transition state theory to estimate reaction rate constants, providing a theoretical basis for understanding its chemical stability and reactivity.
Conformational Analysis and Tautomerism of this compound
The flexibility of the ethoxyethyl chain suggests that this compound can exist in multiple conformations. Computational studies could:
Identify Stable Conformers: Perform a systematic conformational search to identify the low-energy conformers of the molecule.
Determine Rotational Barriers: Calculate the energy barriers for rotation around the single bonds in the ethoxyethyl chain.
Investigate Tautomerism: Phosphonic acids can exhibit tautomerism. Quantum chemical calculations could determine the relative stabilities of the different tautomeric forms and the energy barriers for their interconversion. Computational studies on other phosphonic acids have shown that the equilibrium between tautomers can be significantly influenced by the solvent environment. tandfonline.comnih.govacs.orgcdnsciencepub.comresearchgate.net
Mechanistic Biological Activity Research of 2 Ethoxyethyl Phosphonic Acid and Analogues Excluding Clinical Studies
Enzyme Inhibition Mechanisms by (2-Ethoxyethyl)phosphonic acid Derivatives
No studies detailing the enzyme inhibition mechanisms of this compound derivatives were identified.
Structural Basis of Enzyme-Inhibitor Interactions
There is no available information on the structural basis of how this compound or its derivatives interact with any enzyme.
Kinetic Characterization of Enzyme Inhibition
No kinetic data, such as Ki or IC50 values, for the inhibition of any enzyme by this compound has been published.
Receptor Binding and Molecular Interaction Mechanisms of this compound
No research is available on the binding of this compound to any biological receptors or its molecular interaction mechanisms.
Elucidation of Intracellular and Extracellular Molecular Targets for this compound Analogues
Specific intracellular or extracellular molecular targets for this compound analogues have not been identified in the scientific literature.
Effects of this compound on Specific Biochemical Pathways (Mechanistic Focus)
There are no studies that describe the mechanistic effects of this compound on any specific biochemical pathways.
Advanced Applications Research of 2 Ethoxyethyl Phosphonic Acid in Material Science
Surface Modification and Coating Technologies Incorporating (2-Ethoxyethyl)phosphonic acid
This compound is part of the broader class of organophosphonic acids, which are highly effective surface-modifying agents for a wide range of materials. Their utility stems from the strong affinity of the phosphonic acid headgroup for various metallic and metal oxide surfaces, allowing for the formation of robust, well-ordered layers that alter the surface's chemical and physical properties.
Adsorption Mechanisms on Metallic and Oxide Surfaces
The adsorption of this compound onto metallic and, more commonly, metal oxide surfaces is a robust process driven by the formation of strong covalent bonds. The native surfaces of many metals, such as aluminum and titanium, are typically covered by a thin, stable oxide layer, which provides the reactive sites for binding. The mechanism involves the interaction between the P-OH groups of the phosphonic acid and the hydroxyl (-OH) groups present on the oxide surface.
The process generally proceeds via the deprotonation of the phosphonic acid headgroup, followed by condensation with surface hydroxyl groups, releasing water molecules and forming strong, hydrolytically stable P-O-Metal bonds. researchgate.netsemanticscholar.org The specific coordination of the phosphonate (B1237965) group to the surface can adopt several binding modes, depending on the surface crystallography, density of binding sites, and reaction conditions. uhasselt.be
Monodentate: One oxygen atom from the phosphonate group binds to a single metal center on the surface.
Bidentate: Two oxygen atoms from the phosphonate group bind to the surface. This can occur in a chelating fashion (binding to the same metal atom) or a bridging fashion (binding to two different metal atoms).
Tridentate: All three oxygen atoms of the phosphonate group coordinate with surface metal atoms, which typically requires the loss of both acidic protons. uhasselt.be
Studies on various oxide surfaces like titanium dioxide (TiO2), aluminum oxide (AlOx), and indium tin oxide (ITO) have shown that bidentate and tridentate binding modes are often the most stable and prevalent, contributing to the formation of dense and durable organic layers. uhasselt.bersc.org The specific mode is influenced by the geometry of the surface; for instance, the corrugated nature of anatase TiO2's (101) surface may favor bidentate over tridentate binding. uhasselt.be
Formation and Properties of Self-Assembled Monolayers (SAMs) of this compound
Self-assembled monolayers (SAMs) are highly organized molecular layers formed spontaneously by the adsorption of amphiphilic molecules onto a substrate. This compound, with its phosphonate headgroup and ethoxyethyl tail, is well-suited for forming SAMs on oxide surfaces. The formation process typically involves immersing the substrate in a dilute solution of the phosphonic acid. mpg.de The strong, covalent anchoring of the phosphonate headgroup provides the initial driving force for adsorption. Subsequently, intermolecular van der Waals forces and dipolar interactions among the adjacent ethoxyethyl chains promote the organization of the molecules into a densely packed, ordered monolayer. nih.gov
The properties of the resulting SAM are largely dictated by the organic tail. The ethoxyethyl group imparts specific characteristics to the surface, such as wettability and chemical reactivity. The quality and ordering of these SAMs are critical for their performance in various applications. acs.org Characterization techniques such as X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS), and contact angle goniometry are used to confirm the formation of chemically intact monolayers and to determine their structural properties, such as molecular tilt angle and packing density. nih.govacs.org
Phosphonic acid-based SAMs have been shown to be effective in a variety of applications, including as dielectric and interface modification layers in organic field-effect transistors (OFETs), where they enable low-voltage operation and improve charge carrier mobility. rsc.orgrsc.org The ability to form dense, high-quality films is a key factor in their success. mpg.de
Table 1: Properties of Representative Phosphonic Acid SAMs on Oxide Surfaces
| Phosphonic Acid | Substrate | Contact Angle (°) | Application | Reference |
|---|---|---|---|---|
| Dodecylphosphonic acid | AlOx | 110 | Gate Dielectric | mpg.de |
| 1H,1H,2H,2H-Perfluorododecylphosphonic acid | AlOx | 121 | Gate Dielectric | mpg.de |
| Octadecylphosphonic acid | Si(100)/SiO2 | ~110 | Model Surface | nih.gov |
Integration of this compound into Polymeric and Composite Materials
The unique chemical reactivity of the phosphonic acid group allows for its integration into polymeric systems, where it can serve as a cross-linking agent or an additive to enhance material properties. Its ability to bond strongly to inorganic surfaces also makes it an excellent candidate for interface engineering in composite materials.
Role as a Cross-linking Agent or Polymer Additive (Mechanism of Action)
This compound can function as a cross-linking agent for polymers containing reactive functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups. The cross-linking mechanism typically involves a condensation reaction, such as esterification or amidation, between the phosphonic acid's P-OH groups and the functional groups on the polymer chains.
For example, in a polymer matrix like polyvinyl alcohol (PVA), which has abundant hydroxyl groups, the phosphonic acid can form phosphate (B84403) ester bonds that link adjacent polymer chains. mdpi.com This process creates a three-dimensional network structure, converting a thermoplastic or soluble polymer into a more rigid and thermally stable thermoset material. The extent of cross-linking, which can be controlled by the concentration of the phosphonic acid and reaction conditions, significantly influences the final properties of the material, such as its mechanical strength, swelling behavior, and thermal stability. mdpi.comresearchgate.net Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP), a related organophosphate, has been effectively used to create crosslinked hydrogels, demonstrating the versatility of the phosphate/phosphonate moiety in polymerization. mdpi.commdpi.com
Table 2: Potential Polymer Functional Groups for Cross-linking with Phosphonic Acids
| Polymer Functional Group | Name | Resulting Linkage |
|---|---|---|
| -OH | Hydroxyl | Phosphoester |
| -NH2 | Amine | Phosphoamide |
Mechanistic Aspects of Interface Engineering and Adhesion Promotion
The mechanism relies on the bifunctional nature of the molecule. The phosphonic acid headgroup forms strong, durable covalent bonds with the surface of the inorganic component, as described in section 6.1.1. specificpolymers.com Simultaneously, the ethoxyethyl tail extends into the polymer matrix. This organic tail can physically entangle with the polymer chains or, if the polymer has complementary functional groups, form covalent bonds, thereby creating a robust link between the two phases. mdpi.com This improved interfacial adhesion facilitates more effective stress transfer from the polymer matrix to the reinforcing filler, leading to significant enhancements in the composite's mechanical properties, such as tensile strength and toughness. mdpi.comnih.gov
Fabrication and Structural Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound Ligands
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of ligand is crucial in determining the structure and properties of the resulting framework. Phosphonic acids, including this compound, are excellent candidates for ligands due to the ability of the phosphonate group to coordinate strongly with a wide variety of metal ions. scispace.comnih.gov
The fabrication of phosphonate-based MOFs and coordination polymers is typically achieved through hydrothermal or solvothermal synthesis. researchgate.netrsc.org In this process, a salt of the desired metal ion and the this compound ligand are dissolved in a suitable solvent, often with a modulating agent, and heated in a sealed vessel. Under these conditions, the components self-assemble into a crystalline framework. The ethoxyethyl group of the ligand would be directed into the pores or channels of the framework, influencing its chemical environment and potential for post-synthetic modification.
Table 3: Examples of Metal-Organic Frameworks and Coordination Polymers with Phosphonate Ligands
| Metal Ion | Ligand (Analogue) | Dimensionality | Synthesis Method | Reference |
|---|---|---|---|---|
| Fe(III) | 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid | 3D | Solvothermal | acs.orgnih.gov |
| Cu(II), Co(II) | 2-carboxyethylphosphonic acid | 2D Layer (Cu), 1D Chain (Co) | Hydrothermal | researchgate.net |
| Eu(III), Gd(III) | [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) | 2D Layer | Microwave-assisted | nih.gov |
Catalytic Applications and Mechanistic Studies of 2 Ethoxyethyl Phosphonic Acid
(2-Ethoxyethyl)phosphonic acid as a Ligand in Homogeneous Catalysis
There is currently no available scientific literature describing the use of this compound as a ligand in homogeneous catalysis.
Role in Metal-Catalyzed Organic Transformations
No studies have been published that detail the role of this compound as a ligand in any metal-catalyzed organic transformations. Consequently, there are no research findings or data to present on its efficacy in reactions such as cross-coupling, hydrogenation, or oxidation.
Influence of Ligand Structure on Catalytic Performance and Selectivity
As there are no reported applications of this compound in homogeneous catalysis, the influence of its specific structure—namely the presence of the 2-ethoxyethyl group—on catalytic performance and selectivity remains entirely unexplored. Theoretical considerations suggest the ethoxy group could influence solubility in organic solvents and potentially offer a secondary coordination site, but experimental evidence is lacking.
Heterogeneous Catalysis Involving this compound Modified Surfaces
The modification of surfaces with phosphonic acids to create heterogeneous catalysts is a known strategy. However, no research has been found that specifically utilizes this compound for this purpose.
Preparation and Characterization of Solid Catalysts Incorporating this compound
There are no published methods for the preparation of solid catalysts that incorporate this compound. Standard techniques for grafting phosphonic acids onto supports like silica, alumina, or titania could hypothetically be applied, but the synthesis and subsequent characterization (e.g., by spectroscopy, microscopy, or surface analysis techniques) of such materials have not been reported.
Reaction Mechanism Elucidation on Modified Catalyst Surfaces
In the absence of any prepared catalysts, no mechanistic studies have been conducted to elucidate reaction pathways on surfaces modified with this compound.
Organocatalytic Roles and Mechanisms of this compound
While phosphonic acids can function as Brønsted acid organocatalysts, there is no evidence in the scientific literature of this compound being employed in this capacity. Therefore, its potential roles in acid-catalyzed reactions and the corresponding mechanisms are unknown.
Environmental Fate and Transformation Mechanisms of 2 Ethoxyethyl Phosphonic Acid
Abiotic Degradation Pathways of (2-Ethoxyethyl)phosphonic acid in Environmental Systems
Abiotic degradation encompasses chemical and physical processes that transform a compound without the involvement of biological organisms. For phosphonates, hydrolysis and photolysis are key abiotic pathways.
Hydrolysis is a significant abiotic degradation pathway for many phosphonates, particularly those with reactive functional groups. The stability of these compounds to hydrolysis is often pH-dependent. For instance, ethephon (B41061) is stable in acidic aqueous solutions but degrades rapidly in neutral and alkaline conditions. nih.gov It does not hydrolyze in sterile, acidic water at pH 5. epa.gov However, at pH 7 and 9, its degradation is rapid. fao.org The primary degradation products of ethephon hydrolysis are ethylene (B1197577) gas and (2-hydroxyethyl)phosphonic acid (HEPA). epa.govtifr.res.in Given the structural similarities, this compound is expected to exhibit comparable pH-dependent hydrolysis, although the ether linkage may alter the reaction kinetics.
Table 1: Hydrolytic Degradation of Ethephon (Analogue for this compound)
| pH | Half-life (days) | Temperature (°C) | Reference |
|---|---|---|---|
| 5 | 73.5 | 25 | fao.org |
| 7 | 2.4 | 25 | fao.org |
This interactive table allows for sorting and filtering of the data.
Biotic Transformation Mechanisms of this compound
Biotic transformation, mediated by microorganisms, is a crucial route for the degradation of organophosphonates in the environment. msu.runih.gov
Microbial degradation is a major route for the dissipation of ethephon in soil. epa.gov Studies on the aerobic soil degradation of ethephon show that it is broken down by soil microorganisms, leading to the formation of ethylene. fao.org The metabolite (2-hydroxyethyl)phosphonic acid (HEPA) has been identified as a minor metabolite in aerobic soil. bayer.com Under anaerobic conditions, ethephon also degrades rapidly, primarily forming ethylene, with HEPA as a minor product. nih.gov Given the prevalence of microorganisms capable of degrading phosphonates, it is highly probable that this compound is also susceptible to microbial degradation. The ether linkage in this compound may be cleaved by specific microbial enzymes, potentially leading to the formation of ethanol, acetaldehyde, or acetic acid, in addition to the phosphonate (B1237965) moiety.
Table 2: Microbial Degradation of Ethephon in Soil (Analogue for this compound)
| Condition | Major Metabolite | Minor Metabolite | Reference |
|---|---|---|---|
| Aerobic | Ethylene | (2-hydroxyethyl)phosphonic acid (HEPA) | bayer.com |
This interactive table allows for sorting and filtering of the data.
The cleavage of the carbon-phosphorus (C-P) bond in phosphonates is a key enzymatic step in their biodegradation and is known to be resistant to chemical and enzymatic degradation. nih.gov However, various microorganisms have evolved enzymatic systems to break this bond. mdpi.com Three main enzymatic pathways for C-P bond cleavage have been identified: the hydrolytic, oxidative, and radical pathways. nih.gov The enzymatic cleavage of ether bonds is also a known microbial process. For example, some fungi secrete peroxygenases that can cleave ether linkages in various organic compounds. nih.gov It is plausible that soil microorganisms possess enzymes, such as etherases or oxidoreductases, capable of cleaving the ethoxy group from this compound, followed by the degradation of the resulting phosphonate intermediate.
Sorption and Desorption Mechanisms of this compound in Soils and Sediments
The mobility of phosphonates in the environment is significantly influenced by their sorption to soil and sediment particles. Ethephon exhibits moderate to low mobility in soil. epa.gov The sorption of phosphonic acids to soil is influenced by soil properties such as clay content, organic matter, and cation exchange capacity. nih.gov Generally, an increase in these properties leads to stronger sorption and reduced mobility. nih.gov As an anionic compound under typical environmental pH, this compound is expected to have a relatively low potential for sorption to negatively charged soil components like organic matter and clay surfaces. However, interactions with metal oxides and hydroxides in the soil can contribute to its sorption.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethephon ((2-chloroethyl)phosphonic acid) |
| (2-hydroxyethyl)phosphonic acid (HEPA) |
| Ethylene |
| Ethanol |
| Acetaldehyde |
Formation and Environmental Behavior of Transformation Products of this compound
The environmental fate of this compound is influenced by transformation processes that can lead to the formation of various degradation products. While specific research on the transformation of this compound is limited, potential pathways can be inferred from the known behavior of other phosphonates and organophosphorus compounds in the environment. The primary transformation mechanisms are expected to involve the cleavage of the ether linkage and the carbon-phosphorus (C-P) bond, mediated by both biotic and abiotic factors.
The principal transformation products anticipated from the degradation of this compound include (2-Hydroxyethyl)phosphonic acid and phosphonic acid. The formation of these products is contingent on the specific environmental conditions and the microbial communities present.
Hypothetical Transformation Pathways of this compound
| Transformation Pathway | Initial Reactant | Key Transformation | Primary Transformation Product |
| O-Dealkylation (Ether Cleavage) | This compound | Removal of the ethyl group from the ether linkage | (2-Hydroxyethyl)phosphonic acid |
| C-P Bond Cleavage | This compound | Breaking of the bond between carbon and phosphorus | Phosphonic acid and ethanol |
It is important to note that the rates and extent of these transformations in the environment have not been extensively studied for this compound itself. The subsequent environmental behavior of the transformation products will be dictated by their individual chemical properties.
(2-Hydroxyethyl)phosphonic acid , as a potential intermediate, would likely exhibit high water solubility and mobility in soil, similar to the parent compound. Its persistence in the environment would depend on the ability of microorganisms to further degrade it, potentially through cleavage of the C-P bond to yield phosphate (B84403), which can be utilized as a nutrient.
Phosphonic acid , another potential degradation product, is known to be relatively persistent in the environment due to the stability of the C-P bond. However, certain microorganisms possess the enzymatic machinery, such as C-P lyases, to break this bond, releasing phosphate. The environmental behavior of phosphonic acid is characterized by its potential to adsorb to soil particles and its mobility in aqueous systems.
Advanced Analytical Methodologies for 2 Ethoxyethyl Phosphonic Acid Research
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes
Spectroscopic methods are indispensable for probing the molecular structure and bonding of (2-Ethoxyethyl)phosphonic acid. They provide detailed information on the atomic arrangement, functional groups, and electronic environment, which is crucial for confirming its identity and understanding its chemical behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds. cwejournal.org High-resolution NMR, including multidimensional experiments, provides unambiguous structural confirmation and insights into molecular dynamics.
¹H and ¹³C NMR: These standard experiments provide information about the proton and carbon framework of the this compound molecule. Chemical shifts, coupling constants (J-couplings), and signal integrations allow for the complete assignment of the ethoxyethyl backbone.
³¹P NMR: As the most direct probe of the phosphorus center, ³¹P NMR is exceptionally informative. cwejournal.org The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, providing key data on the oxidation state and bonding of the phosphonic acid moiety.
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons, carbons, and the phosphorus atom. For instance, an HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (e.g., ²J, ³J), which is essential for piecing together the molecular structure from fragments. acs.org These inverse-detected 2D experiments offer high sensitivity and are powerful tools for screening organophosphorus compounds in complex mixtures. acs.org
Solid-State NMR (ssNMR): For analyzing this compound in its solid form or as part of a solid matrix, ssNMR is a powerful tool. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of nuclei like ¹³C and ³¹P in solid samples. rsc.orgnih.gov The ³¹P chemical shift anisotropy (CSA), which is averaged out in solution NMR, can be measured in solid-state experiments, providing detailed information about the geometry and electronic structure of the phosphonate (B1237965) group. tandfonline.comosti.gov
| Technique | Nucleus Probed | Information Obtained | Primary Application |
|---|---|---|---|
| ¹H NMR | ¹H | Proton environment, J-couplings to C and P | Structural confirmation of organic backbone |
| ¹³C{¹H} NMR | ¹³C | Carbon skeleton, chemical environment | Structural confirmation |
| ³¹P{¹H} NMR | ³¹P | Phosphorus chemical environment | Functional group confirmation, purity |
| 2D-HSQC | ¹H, ¹³C | Direct C-H correlations | Unambiguous assignment of backbone |
| 2D-HMBC | ¹H, ¹³C, ³¹P | Long-range (2-3 bond) correlations | Establishing molecular connectivity |
| ³¹P CP/MAS ssNMR | ³¹P (Solid) | Chemical Shift Anisotropy (CSA), local structure | Analysis of solid materials, polymers, complexes |
Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and its metabolites or degradation products. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would involve cleavage of the C-O, C-C, and C-P bonds, helping to confirm the structure and identify unknown related compounds in complex mixtures. mdpi.com
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation by separating ions based on their size, shape, and charge in the gas phase. nih.gov This technique can resolve isomeric compounds that are indistinguishable by mass spectrometry alone. auburn.edu For research on this compound, IM-MS could be used to separate it from structural isomers or to characterize the shape of reaction intermediates and complex adducts. nih.govbham.ac.uk
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. They are excellent for identifying functional groups and can be used for real-time monitoring of chemical reactions. mdpi.comnih.gov
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, characteristic absorption bands would be observed for the P=O (strong stretching), P-O-H (broad stretching), O-H (from hydrogen bonding), C-O-C (ether linkage), and P-C bonds. These distinct signals confirm the presence of the key functional groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The P=O and P-C bonds of this compound would produce characteristic Raman signals. Because water is a weak Raman scatterer, this technique is well-suited for studying the compound in aqueous solutions and for monitoring reactions in these media. acs.orgosti.gov The combination of Raman spectroscopy with chemometric analysis can also be used to determine speciation as a function of pH. osti.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in FT-IR | Typical Wavenumber (cm⁻¹) in Raman |
|---|---|---|---|
| P-O-H | O-H stretch (H-bonded) | 2500-3000 (very broad) | - |
| C-H (alkyl) | C-H stretch | 2850-2960 | 2850-2960 |
| P=O | P=O stretch | 1150-1250 (strong) | 1150-1250 |
| C-O-C (ether) | C-O stretch | 1080-1150 | - |
| P-OH | P-O stretch | 900-1050 | 900-1050 |
| P-C | P-C stretch | 650-800 | 650-800 |
Chromatographic Separation and Detection Methods for Quantitative and Qualitative Analysis
Chromatographic techniques are essential for separating this compound from complex matrices before its detection and quantification. The choice of method depends on the analyte's properties and the required sensitivity.
LC-MS/MS is the premier technique for the sensitive and selective quantification of polar, non-volatile compounds like phosphonic acids in complex samples such as environmental water or biological fluids. wiley.comresearchgate.netnih.gov
Chromatography: Due to the high polarity of this compound, specialized liquid chromatography techniques are often required. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common approach for retaining and separating highly polar compounds. wiley.com Porous graphitic carbon (PGC) columns have also been shown to be effective for the analysis of phosphonic acids. nih.gov
Detection: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity. dtu.dk The analysis is typically performed using an electrospray ionization (ESI) source, often in negative ion mode, which is well-suited for acidic compounds. wiley.comresearchgate.net By using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, the instrument can selectively detect and quantify the target analyte at trace levels, even in the presence of significant matrix interference. researchgate.net For enhanced sensitivity, derivatization with reagents like trimethylsilyldiazomethane (B103560) can be employed prior to LC-MS/MS analysis, increasing sensitivity by up to 2-3 orders of magnitude. nih.gov
Standard Gas Chromatography (GC) is not suitable for the direct analysis of highly polar and non-volatile compounds like this compound. osti.govnih.gov However, GC-MS can be a powerful analytical tool after a chemical derivatization step that converts the polar phosphonic acid into a more volatile and thermally stable derivative. mdpi.com
Derivatization: This is a critical step for GC-MS analysis of phosphonic acids. Common derivatization strategies include:
Silylation: Reacting the acidic protons with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form volatile trimethylsilyl (B98337) (TMS) esters and ethers. oup.comoup.com
Methylation: Converting the phosphonic acid to its methyl ester using reagents like diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate. osti.gov
Analysis: The resulting volatile derivative can be readily separated from other sample components on a standard GC column (e.g., a low-polarity 5% phenyl polysiloxane phase). cromlab-instruments.esanalysis.rs The separated components are then introduced into a mass spectrometer, typically using Electron Ionization (EI), which generates reproducible fragmentation patterns that can be used for identification by comparison to spectral libraries. oup.com This method provides high chromatographic resolution and is widely used for the analysis of organophosphorus compounds in various matrices. cromlab-instruments.esnih.gov
X-ray Diffraction and Crystallography for Solid-State Structure Determination of this compound and its Complexes
For phosphonic acids, crystallography can reveal how the P-O-H groups engage in hydrogen-bonding networks, which dictates the material's bulk properties. In the case of metal complexes, this technique provides direct evidence of the coordination environment around the metal center, including the coordination number, geometry, and the nature of the metal-ligand bonds.
Despite the utility of this technique, a search of crystallographic databases and the broader scientific literature did not yield any published crystal structures for this compound or its metallic complexes. Therefore, no experimental data on its crystal system, space group, or unit cell dimensions can be provided. For illustrative purposes, research on other simple organophosphonic acids has shown they often crystallize in monoclinic or orthorhombic systems, forming extensive hydrogen-bonded dimers or chains. However, without experimental verification, the specific structural details for this compound remain unknown.
Table 1: Hypothetical Crystallographic Data for this compound Note: The following table is for illustrative purposes only, as no experimental data has been found.
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Electrochemical Methods for Redox Behavior and Interfacial Studies of this compound
Electrochemical techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and electrochemical impedance spectroscopy (EIS) are instrumental in characterizing the redox properties of a molecule and its behavior at electrode-electrolyte interfaces. These methods can determine redox potentials, probe the kinetics of electron transfer, and analyze the formation of adsorbed layers or films on an electrode surface.
For a compound like this compound, electrochemical studies could, in principle, investigate its oxidative or reductive stability. The phosphonic acid group itself is generally considered electrochemically inert under typical conditions, meaning any redox activity would likely be associated with other parts of the molecule or its interaction with an electrode surface at extreme potentials.
Interfacial studies are particularly relevant for phosphonic acids due to their strong affinity for metal oxide surfaces. Techniques like EIS are highly sensitive to changes at the interface and can be used to model the formation of self-assembled monolayers, determine their dielectric properties, and assess their barrier properties against corrosion.
However, a thorough literature search found no specific studies detailing the electrochemical behavior of this compound. There is no available data on its redox potentials or its performance in interfacial applications studied by electrochemical methods. Consequently, it is not possible to report on its electron transfer kinetics, diffusion coefficients, or parameters derived from impedance spectroscopy.
Table 2: Summary of Potential Electrochemical Investigations for this compound Note: This table outlines the type of data that could be generated from electrochemical studies, as no experimental findings are available.
| Technique | Potential Research Focus | Measurable Parameters | Status of Data |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Determination of redox activity and stability. | Anodic/Cathodic Peak Potentials (Epa, Epc), Peak Currents (ipa, ipc). | Data Not Available |
| Electrochemical Impedance Spectroscopy (EIS) | Study of self-assembled monolayers on metal oxide surfaces. | Charge Transfer Resistance (Rct), Double Layer Capacitance (Cdl), Solution Resistance (Rs). | Data Not Available |
Future Directions and Research Challenges in 2 Ethoxyethyl Phosphonic Acid Studies
Emerging Research Areas and Potential Applications of (2-Ethoxyethyl)phosphonic acid
Future research into this compound is expected to branch into several promising areas, leveraging the compound's chemical properties for new technologies and materials. The presence of the ethoxyethyl group offers distinct polarity and reactivity compared to simpler alkyl phosphonic acids, opening up avenues for specialized applications.
Key emerging research areas include:
Surface Modification and Functionalization: Phosphonic acids are well-regarded for their ability to strongly and orderly bind to a variety of metal oxide surfaces. science.gov Future studies could explore the use of this compound to create self-assembled monolayers (SAMs) on surfaces like titanium, aluminum, and silicon oxides. These functionalized surfaces could exhibit tailored properties such as improved biocompatibility, corrosion resistance, or controlled wettability. For instance, derivatives like (2-{2-[2-Methoxy-ethoxy]-ethoxy}-ethyl)phosphonic acid are already used as coupling agents to create antifouling surfaces. sikemia.com
Biomedical Materials: The structural similarity of the phosphonic acid group to the phosphate (B84403) moiety allows for applications in bone targeting and the design of bioactive materials. nih.govbeilstein-journals.org Research could investigate this compound and its derivatives as components of drug delivery systems or as agents for modifying the surfaces of biomedical implants to enhance integration with bone tissue.
Advanced Polymers and Hybrid Materials: The phosphonic acid group can be incorporated into polymer chains to create materials with enhanced properties, such as proton conductivity for fuel cell membranes or flame retardancy. mdpi.com The ethoxyethyl group in this compound could impart unique solubility and flexibility to such polymers.
Corrosion Inhibition: Amphiphilic compounds containing a phosphonic acid head group have been utilized to prevent corrosion. nih.gov Investigating the efficacy of this compound as a corrosion inhibitor for various metals and alloys, particularly in aqueous environments, represents a viable research direction.
Table 1: Potential Future Research and Application Areas for this compound
| Research Area | Potential Application | Key Investigational Focus |
|---|---|---|
| Surface Science | Creation of self-assembled monolayers (SAMs) | Modifying wetting properties, corrosion resistance, and biocompatibility of metal oxide surfaces. |
| Biomaterials | Surface coating for medical implants | Enhancing osseointegration and developing targeted drug delivery systems. |
| Polymer Chemistry | Synthesis of functional polymers | Developing novel proton exchange membranes, flame retardants, and ion-exchange resins. |
| Environmental Science | Bioremediation of organophosphates | Studying microbial degradation pathways and identifying enzymes capable of cleaving the C-P bond. biotechrep.iroup.comoup.com |
| Materials Science | Nanocrystal surface functionalization | Stabilizing colloidal solutions of nanocrystals and tuning their electronic properties. nih.govacs.org |
Interdisciplinary Approaches for Comprehensive this compound Research
A holistic understanding of this compound necessitates a convergence of multiple scientific disciplines. Integrating computational modeling with experimental work and bridging materials science with environmental and biological sciences will be crucial for accelerating progress.
Computational Chemistry and Materials Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into the properties of this compound. iaea.orgucl.ac.uk These approaches can be used to predict its binding behavior on different surfaces, understand its electronic structure, and guide the synthesis of new derivatives with desired properties. rsc.orgresearchgate.net For example, computational studies can help optimize ligands for specific metal extraction processes or predict the stability of functionalized surfaces. rsc.org
Environmental and Toxicological Studies: As with many synthetic chemical compounds, understanding the environmental fate and potential biological impact of this compound is critical. Interdisciplinary research involving environmental chemists, microbiologists, and toxicologists is needed to study its biodegradability, potential for bioaccumulation, and mechanisms of toxicity. Research on the microbial degradation of organophosphorus compounds has identified enzymes that can break them down, which is a key area for environmental remediation research. biotechrep.iroup.commdpi.combbrc.in
Advanced Analytical Chemistry: The development of more sensitive and selective analytical methods is essential for detecting and quantifying this compound and its metabolites in complex matrices, such as environmental samples or biological tissues. cec.org Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are vital for this purpose. nih.govamazonaws.comphenomenex.com Developing standardized methods for its analysis will be crucial for both research and potential regulatory oversight.
Unresolved Scientific Questions and Methodological Gaps in the Field
Despite the potential, significant questions and methodological challenges remain in the study of this compound. Addressing these gaps is fundamental to unlocking its full scientific and technological potential.
Optimized Synthetic Pathways: While general methods for synthesizing phosphonic acids are well-established, such as the Michaelis-Arbuzov reaction, developing high-yield, scalable, and environmentally friendly ("green") synthesis routes specifically for this compound and its derivatives is an ongoing challenge. rsc.orgnih.govresearchgate.net The purification of highly polar phosphonic acids can also be difficult, often requiring specialized chromatographic techniques. nih.govbeilstein-journals.org
Understanding Structure-Property Relationships: A significant gap exists in understanding how the specific ethoxyethyl side chain influences the compound's properties compared to other phosphonic acids. Systematic studies are needed to correlate its molecular structure with its performance in applications like surface adhesion, chelation, and biological activity.
Mechanism of Action in Biological Systems: If pursued for biomedical applications, the precise mechanisms of interaction between this compound and biological systems are largely unknown. Research is required to understand its cellular uptake, metabolic pathways, and mode of action at the molecular level. While the biodegradation of some organophosphates is understood to occur via hydrolysis, specific pathways for this compound are yet to be elucidated. oup.comoup.combbrc.in
Lack of Compound-Specific Data: A major overarching challenge is the scarcity of publicly available experimental data specifically for this compound. This includes fundamental physicochemical properties, spectroscopic data, and toxicological profiles. Establishing a comprehensive and validated database for this compound would significantly lower the barrier for new research initiatives.
Table 2: Key Scientific Questions and Methodological Gaps
| Category | Unresolved Question / Methodological Gap | Proposed Approach / Research Direction |
|---|---|---|
| Synthesis & Purification | Lack of scalable and "green" synthetic routes. Difficulty in purification. nih.govbeilstein-journals.org | Development of catalyst-based synthetic methods; exploring alternative purification techniques like selective crystallization or preparative HPLC. |
| Characterization | Limited understanding of how the ethoxyethyl group affects surface binding and chemical reactivity. | Systematic comparative studies against other alkyl and aryl phosphonic acids using surface analysis techniques (e.g., XPS, AFM) and kinetic studies. |
| Environmental Fate | Unknown biodegradation pathways and environmental persistence. | Long-term soil and water degradation studies; identification of microbial strains and enzymes capable of metabolizing the compound. biotechrep.irmdpi.com |
| Toxicology | Absence of specific data on cytotoxicity, genotoxicity, and ecotoxicity. | Standardized in vitro and in vivo toxicological testing following established international guidelines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
